
Pentacosanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosanedioic acid (IUPAC name: this compound; systematic name: pentacosane-1,25-dioic acid) is a saturated dicarboxylic fatty acid with a linear carbon chain of 25 carbons and two terminal carboxylic acid groups. Its molecular formula is C₂₅H₄₈O₄, and its molecular weight is 412.65 g/mol. It has been identified in plant extracts, including Cinnamomum tamala leaves and Cyperus laevigatus, using advanced analytical techniques such as UPLC-Q-TOF-MSE .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .
Chemical Reactions Analysis
Neutralization Reactions with Bases
As a dicarboxylic acid, pentacosanedioic acid reacts exothermically with inorganic and organic bases to form carboxylate salts. For example:
Reaction with sodium hydroxide:
C25H48O4+2NaOH→Na2C25H46O4+2H2O
This reaction is analogous to acetic acid's neutralization .
Key Data:
Base | Product Salt | Reaction Efficiency | Reference |
---|---|---|---|
NaOH | Disodium pentacosanedioate | >95% (25°C) | |
KOH | Dipotassium salt | ~90% |
Esterification and Amidation
The acid readily forms esters and amides under standard conditions:
Esterification:
C25H48O4+2CH3OHH+C25H46O4(OCH3)2+2H2O
Methyl esters are commonly synthesized for analytical purposes .
Amidation:
In supercritical CO2 extracts, this compound derivatives were identified alongside fatty acid amides (FAAs) like palmitamide and stearamide, suggesting potential cross-reactivity in biological systems .
Interaction with Active Metals
This compound reacts with metals (e.g., Mg, Zn) to produce hydrogen gas and metal dicarboxylates:
C25H48O4+Mg→MgC25H46O4+H2↑
Reaction rates are slower compared to short-chain acids due to steric hindrance .
Analytical Characterization
A 2024 UPLC-Q-TOF-MSE study identified this compound II ([M−H]−: m/z 411.3474) in supercritical CO2 extracts. Key fragmentation patterns included:
Comparative Reactivity Table
Reaction Type | Conditions | Byproducts | Applications |
---|---|---|---|
Neutralization | Aqueous, 25–80°C | H2O | Salt synthesis |
Esterification | Acid catalyst, reflux | H2O | Polymer precursors |
Thermal Decomposition | >400°C, inert atmosphere | CO2, H2O | Petrochemical processes |
Scientific Research Applications
Pentacosanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids in microorganisms.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Comparisons:
Chain Length and Molecular Weight:
Pentacosanedioic acid (C25) is part of a homologous series of saturated dicarboxylic fatty acids (DFAs). Its physicochemical properties, such as solubility and melting point, are influenced by its long hydrocarbon chain. Shorter-chain DFAs (e.g., azelaic acid, C9) exhibit higher water solubility, while longer chains (C18–C25) are more hydrophobic .
Functional Groups: Unlike mono-carboxylic acids (e.g., pentacosanoic acid, C25H50O2), this compound’s dual carboxylic groups enhance its polarity, making it more reactive in esterification or polymerization processes .
Saturation vs. Unsaturation: this compound is fully saturated, while unsaturated DFAs (e.g., octadecenedioic acid, C18:1) exhibit lower melting points and higher susceptibility to oxidation .
Properties
Molecular Formula |
C25H48O4 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
pentacosanedioic acid |
InChI |
InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29) |
InChI Key |
VHDHONCVIHDOAO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.